![molecular formula C18H16N6O2 B2702738 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 2034601-08-4](/img/structure/B2702738.png)
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is a useful research compound. Its molecular formula is C18H16N6O2 and its molecular weight is 348.366. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that combines a methoxy-substituted triazolo-pyridazine core with a pyrrole moiety. This structural diversity contributes to its potential pharmacological properties. The molecular formula is C14H18N6O with a molecular weight of approximately 290.34 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that compounds containing triazolo and pyridazine rings often exhibit significant biological activity, including:
- Inhibition of Kinases : The compound has been evaluated for its inhibitory activity against c-Met kinase, which is implicated in various cancers. In vitro studies have shown that related compounds can inhibit c-Met with IC50 values as low as 0.090 μM .
- Antitumor Activity : Similar triazolo derivatives have demonstrated potent cytotoxic effects against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, related compounds have shown IC50 values ranging from 0.15 μM to 2.85 μM against these cell lines .
Anticancer Activity
Several studies have focused on the anticancer properties of triazolo derivatives. For example:
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
22i | A549 | 0.83 ± 0.07 | c-Met inhibition |
22i | MCF-7 | 0.15 ± 0.08 | Apoptosis induction |
12e | HeLa | 2.73 ± 0.33 | Cell cycle arrest in G0/G1 phase |
These findings indicate that the compound may induce apoptosis and inhibit cell proliferation through various pathways.
Interaction Studies
Interaction studies are crucial for understanding how this compound interacts with biological targets:
- Cell Cycle Analysis : Flow cytometry has been employed to assess the impact of the compound on cell cycle distribution, revealing potential G0/G1 phase arrest.
- Apoptosis Assays : Annexin V-FITC/PI staining has demonstrated that the compound can induce late apoptosis in treated cells .
Case Studies and Research Findings
Recent advancements in drug design have highlighted the importance of triazolo derivatives in developing new anticancer agents. A study conducted by Xia et al. demonstrated significant antitumor activity for related compounds with similar structures . The study utilized various assays to evaluate cytotoxicity and mechanisms of action.
Aplicaciones Científicas De Investigación
Antitumor Activity
Research indicates that this compound demonstrates potent antitumor properties. It has been evaluated for its inhibitory effects on various cancer cell lines, showing significant cytotoxicity. The following table summarizes key findings from studies on related compounds:
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
22i | A549 | 0.83 ± 0.07 | c-Met inhibition |
22i | MCF-7 | 0.15 ± 0.08 | Apoptosis induction |
12e | HeLa | 2.73 ± 0.33 | Cell cycle arrest in G0/G1 phase |
These results suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including the inhibition of c-Met kinase, which is implicated in tumor growth and metastasis .
Case Studies and Research Findings
Recent studies have focused on the development of triazolo derivatives as anticancer agents. For example, research conducted by Xia et al. highlighted the antitumor activity of similar compounds, employing various assays to evaluate cytotoxicity and mechanisms of action . These findings underscore the potential role of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide in cancer therapeutics.
Synthesis and Research Applications
The synthesis of this compound can be achieved through various methodologies involving commercially available starting materials. Its structural complexity makes it suitable for further modifications aimed at enhancing its biological activity or selectivity against specific targets.
Propiedades
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-4-pyrrol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c1-26-17-9-8-15-20-21-16(24(15)22-17)12-19-18(25)13-4-6-14(7-5-13)23-10-2-3-11-23/h2-11H,12H2,1H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVVRMVVCPMPEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)C3=CC=C(C=C3)N4C=CC=C4)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.